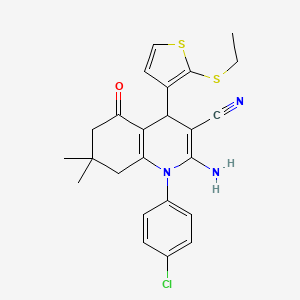

2-Amino-1-(4-chlorophenyl)-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

CAS No.: 476483-38-2

Cat. No.: VC15636239

Molecular Formula: C24H24ClN3OS2

Molecular Weight: 470.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476483-38-2 |

|---|---|

| Molecular Formula | C24H24ClN3OS2 |

| Molecular Weight | 470.1 g/mol |

| IUPAC Name | 2-amino-1-(4-chlorophenyl)-4-(2-ethylsulfanylthiophen-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C24H24ClN3OS2/c1-4-30-23-16(9-10-31-23)20-17(13-26)22(27)28(15-7-5-14(25)6-8-15)18-11-24(2,3)12-19(29)21(18)20/h5-10,20H,4,11-12,27H2,1-3H3 |

| Standard InChI Key | WQETWAQDWAJDNY-UHFFFAOYSA-N |

| Canonical SMILES | CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)Cl)N)C#N |

Introduction

2-Amino-1-(4-chlorophenyl)-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a diverse range of potential applications in chemistry and pharmacology. This compound features a quinoline backbone with various functional groups, including an amino group, a cyano group, and an ethylthio-substituted thiophene ring. The presence of these groups suggests potential biological activity and utility in organic synthesis.

Chemical Formula and Identifiers

-

Molecular Formula: CHClNOS

-

SMILES: CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)Cl)N)C#N

-

InChI: InChI=1S/C24H24ClN3OS2/c1-4-30-23-16(9-10-31-23)20-17(13-26)22(27)28(15-7-5-14(25)6-8-15)18-11-24(2,3)12-19(29)21(18)20/h5-10,20H,4,11-12,27H2,1-3H3

-

InChIKey: WQETWAQDWAJDNY-UHFFFAOYSA-N

Synthesis and Preparation

The synthesis of this compound typically involves multi-step reactions, including the formation of the quinoline ring and the introduction of the ethylthio-substituted thiophene moiety. While specific synthesis protocols for this exact compound are not detailed in the available literature, similar compounds are often prepared through condensation reactions and nucleophilic substitutions.

Applications in Organic Synthesis

The compound's structure, featuring an amino group and a cyano group, makes it a useful intermediate for further organic transformations. These functional groups can participate in a variety of reactions, such as nucleophilic substitutions and additions, allowing for the synthesis of more complex molecules.

Hazards and Precautions

-

Skin and Eye Irritation: Similar compounds may cause skin and eye irritation due to their chemical nature.

-

Storage Conditions: Store at room temperature, away from strong oxidizing agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume